molecular formula C18H11N3O3 B243249 10-methyl-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18-octaene-2,21-dione

10-methyl-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18-octaene-2,21-dione

Katalognummer: B243249
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: LAOJNRMIWDEHRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes chromene, pyrimidine, and benzimidazole moieties, making it a valuable subject for research in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C18H11N3O3

Molekulargewicht

317.3 g/mol

IUPAC-Name

10-methyl-20-oxa-3,10,12-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18-octaene-2,21-dione

InChI

InChI=1S/C18H11N3O3/c1-20-11-7-3-4-8-12(11)21-16(22)14-15(19-18(20)21)10-6-2-5-9-13(10)24-17(14)23/h2-9H,1H3

InChI-Schlüssel

LAOJNRMIWDEHRV-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N3C1=NC4=C(C3=O)C(=O)OC5=CC=CC=C54

Kanonische SMILES

CN1C2=CC=CC=C2N3C1=NC4=C(C3=O)C(=O)OC5=CC=CC=C54

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione typically involves multi-step reactions that include the formation of intermediate compounds. One common method involves the intramolecular hetero-Diels–Alder reaction, which is catalyzed by copper (CuI) under reflux conditions in 1,4-dioxane . This reaction involves the condensation of aminoazoles with o-propargylated salicylaldehydes, leading to the formation of the desired tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the fused ring system, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents like methyl iodide (CH3I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines

Wissenschaftliche Forschungsanwendungen

13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . This compound may also induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

13-methyl-6H-chromeno[4’,3’:4,5]pyrimido[1,2-a]benzimidazole-6,7(13H)-dione stands out due to its unique fused ring system, which combines the structural features of chromene, pyrimidine, and benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.